Ethyl 5-(2,4-dichlorophenyl)-5-oxovalerate
Overview
Description
Ethyl 5-(2,4-dichlorophenyl)-5-oxovalerate is an organic compound characterized by the presence of an ethyl ester group, a dichlorophenyl group, and a ketone functional group
Scientific Research Applications
Ethyl 5-(2,4-dichlorophenyl)-5-oxovalerate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Biochemical Analysis
Biochemical Properties
Ethyl 5-(2,4-dichlorophenyl)-5-oxovalerate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound can bind to certain receptor proteins, modulating their signaling pathways and affecting cellular responses.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the activity of key signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling cascades . These alterations can impact processes such as cell proliferation, differentiation, and apoptosis. Furthermore, this compound has been reported to affect the expression of certain genes involved in metabolic pathways, thereby influencing cellular metabolism and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through various types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces . These binding interactions can lead to either inhibition or activation of the target biomolecule, depending on the nature of the interaction. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and loss of activity. In in vitro and in vivo studies, this compound has been observed to exert long-term effects on cellular function, including alterations in cell proliferation, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as enhancing metabolic activity and promoting cell survival . At higher doses, this compound can exhibit toxic or adverse effects, including cellular toxicity, oxidative stress, and inflammation. These threshold effects highlight the importance of careful dosage optimization in experimental studies to achieve the desired outcomes while minimizing potential adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways. For example, this compound can enhance the activity of enzymes involved in energy production, leading to increased ATP levels and improved cellular energy status.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transporters, such as organic anion transporters, and distributed to different cellular compartments . Once inside the cell, this compound can interact with binding proteins that facilitate its localization and accumulation in specific cellular regions. These interactions can influence the compound’s activity and function, as well as its overall bioavailability.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through various mechanisms, including targeting signals and post-translational modifications . For instance, this compound can be directed to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, this compound can localize to the nucleus, where it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(2,4-dichlorophenyl)-5-oxovalerate typically involves the esterification of 5-(2,4-dichlorophenyl)-5-oxovaleric acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 5-(2,4-dichlorophenyl)-5-oxovaleric acid.
Reduction: 5-(2,4-dichlorophenyl)-5-hydroxyvalerate.
Substitution: Various substituted esters depending on the nucleophile used.
Mechanism of Action
The mechanism of action of Ethyl 5-(2,4-dichlorophenyl)-5-oxovalerate involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group enhances its binding affinity to these targets, while the ester and ketone groups facilitate its reactivity in various biochemical pathways.
Comparison with Similar Compounds
Ethyl 5-(2,4-dichlorophenyl)-5-oxovalerate can be compared with similar compounds such as:
Ethyl 5-(2,4-dichlorophenyl)-5-hydroxyvalerate: This compound has a hydroxyl group instead of a ketone group, making it less reactive in certain chemical reactions.
Ethyl 5-(2,4-dichlorophenyl)-5-oxopentanoate: This compound has a similar structure but with a different chain length, affecting its physical and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various applications.
Properties
IUPAC Name |
ethyl 5-(2,4-dichlorophenyl)-5-oxopentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2O3/c1-2-18-13(17)5-3-4-12(16)10-7-6-9(14)8-11(10)15/h6-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNMRSCENRBGER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=C(C=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645746 | |
Record name | Ethyl 5-(2,4-dichlorophenyl)-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898777-97-4 | |
Record name | Ethyl 5-(2,4-dichlorophenyl)-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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